molecular formula C12H22N2O3 B6185426 tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate CAS No. 2624122-02-5

tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Cat. No.: B6185426
CAS No.: 2624122-02-5
M. Wt: 242.3
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Description

tert-Butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and an oxazine ring

Preparation Methods

The synthesis of tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

tert-Butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar compounds to tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate include other oxazine derivatives and compounds with similar functional groups. Some examples are:

    tert-Butyl 6-oxo-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate: This compound has a similar structure but with an oxo group instead of an amino group.

    tert-Butyl 6-hydroxy-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate: This compound features a hydroxy group, offering different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.

Properties

CAS No.

2624122-02-5

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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